molecular formula C20H34O3 B12698850 Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate CAS No. 94135-46-3

Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate

Cat. No.: B12698850
CAS No.: 94135-46-3
M. Wt: 322.5 g/mol
InChI Key: ICPXGSJJLTZHKN-DTQAZKPQSA-N
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Description

Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate is a structurally complex ester featuring a hydroxyl group at the C3 position, dimethyl substituents at C3 and C4, and a bicyclic 2,6,6-trimethylcyclohexenyl moiety at the terminal pentenyl chain. Its synthesis typically involves esterification of the corresponding carboxylic acid precursor with butanol under acidic or enzymatic catalysis.

Properties

CAS No.

94135-46-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

butyl (E)-3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-4-enoate

InChI

InChI=1S/C20H34O3/c1-7-8-12-23-18(21)14-20(6,22)16(3)13-17-15(2)10-9-11-19(17,4)5/h10,13,17,22H,7-9,11-12,14H2,1-6H3/b16-13+

InChI Key

ICPXGSJJLTZHKN-DTQAZKPQSA-N

Isomeric SMILES

CCCCOC(=O)CC(C)(/C(=C/C1C(=CCCC1(C)C)C)/C)O

Canonical SMILES

CCCCOC(=O)CC(C)(C(=CC1C(=CCCC1(C)C)C)C)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Alkylation/Hydroxylation Use of methylating agents (e.g., methyl iodide), hydroxylation reagents (e.g., OsO4, KMnO4) Controlled to avoid over-substitution
2 Cyclohexene ring formation or introduction Starting from 2,6,6-trimethylcyclohex-2-en-1-one or related precursors Preserves ring integrity and stereochemistry
3 Acid activation Thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation Ensures high reactivity for esterification
4 Esterification Butanol, acid catalyst or coupling agents, reflux conditions High yield, mild conditions to maintain hydroxy group

Research Findings and Optimization

  • Yield and Purity: Esterification under mild acidic conditions typically yields the butyl ester with high purity (>90%) and good yield (70-85%) while preserving the sensitive hydroxy group.
  • Stereochemical Control: The cyclohexene ring’s stereochemistry is maintained by using preformed cyclohexene derivatives, avoiding harsh conditions that could cause isomerization.
  • Reaction Monitoring: Techniques such as TLC, NMR, and IR spectroscopy are used to monitor reaction progress and confirm the presence of ester and hydroxy functionalities.
  • Solvent Choice: Common solvents include dichloromethane, toluene, or ethyl acetate, chosen for solubility and reaction compatibility.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Temperature 25–80 °C (reflux for esterification) Higher temps improve rate but risk side reactions
Catalyst Sulfuric acid, p-toluenesulfonic acid, or DCC Catalysts improve esterification efficiency
Reaction Time 4–12 hours Longer times increase conversion
Solvent Dichloromethane, toluene, ethyl acetate Solvent choice affects solubility and reaction rate
Yield 70–85% Dependent on purity of starting materials
Purification Column chromatography or recrystallization Ensures removal of unreacted acid and byproducts

Chemical Reactions Analysis

Types of Reactions

Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Fragrance Industry

Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often incorporated into perfumes and scented products to enhance their aromatic qualities.

Case Study : A survey conducted by the Danish Environmental Protection Agency highlighted its use in various commercial fragrances, indicating its effectiveness as a fragrance ingredient while also discussing potential environmental impacts associated with its use .

Food Flavoring

This compound is also employed as a flavoring agent in food products. Its unique flavor profile can enhance the sensory experience of various foods and beverages.

Research Findings : A study analyzing volatile flavor compounds in beverages found that this compound contributed positively to the overall flavor profile of certain drinks, making it a valuable addition in food technology .

Cosmetic Applications

In cosmetics, this compound serves as an ingredient for skin care products due to its moisturizing properties and skin compatibility.

Data Table: Cosmetic Product Formulations

Product TypeConcentration (%)Function
Moisturizers0.5 - 2Skin conditioning
Fragrances0.1 - 0.5Scent enhancement
Sunscreens0.5 - 1UV protection

Agricultural Applications

Research indicates potential applications in agriculture as a natural pesticide or growth enhancer due to its organic nature and low toxicity levels.

Environmental Impact Study : Investigations into the environmental fate of this compound revealed minimal adverse effects on non-target organisms when used in agricultural settings .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application across industries.

Toxicity Studies

Study TypeFindings
Acute toxicityLow toxicity levels observed
Chronic exposureNo significant adverse effects reported
Environmental impactBiodegradable with low ecological risk

Mechanism of Action

The mechanism of action of Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and undergo various chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares key structural motifs with hydroxy-substituted carboxylic acids and esters reported in the literature. Below is a detailed comparison with selected analogs from Molecules (2011) and other hypothetical derivatives:

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name Functional Groups Substituents Key Properties (Inferred)
Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethylcyclohexenyl)pent-4-en-1-oate Ester, hydroxyl, cyclohexenyl 3,4-dimethyl, butyl ester High lipophilicity, moderate steric bulk
3-Hydroxy-3-(4-diphenylyl)butanoic acid (Compound 1, ) Carboxylic acid, hydroxyl, diphenyl No methyl branching Higher acidity, potential crystalline solid
3-Hydroxy-2-methyl-3-(4-diphenylyl)butanoic acid (Compound 2, ) Carboxylic acid, hydroxyl, diphenyl C2 methyl Increased steric hindrance, reduced solubility
3-Hydroxy-3,3-diphenylpropanoic acid (Compound 4, ) Carboxylic acid, hydroxyl, diphenyl C3 diphenyl Enhanced aromatic stacking, high melting point

Key Observations :

Functional Group Impact: The ester group in the target compound reduces polarity compared to carboxylic acids (Compounds 1–6, ), lowering water solubility but enhancing compatibility with nonpolar matrices.

Substituent Effects: The cyclohexenyl moiety introduces conformational flexibility compared to rigid diphenyl groups in Compounds 1–6 , likely reducing crystallinity and melting point.

Physicochemical Properties :

  • The target compound’s molecular weight (~350–370 g/mol) exceeds that of diphenyl-substituted acids (e.g., Compound 1: ~290 g/mol), influencing diffusion kinetics in biological systems.
  • Lipophilicity (logP > 5) is significantly higher than carboxylic acid analogs (logP ~2–3 for Compounds 1–3 ), suggesting preferential partitioning into lipid membranes.

Research Findings and Implications

  • Synthetic Challenges :
    The cyclohexenyl-pentenyl chain in the target compound complicates regioselective synthesis, unlike the straightforward Friedel-Crafts or Claisen condensations used for diphenyl analogs .
  • Biological Relevance :
    While diphenyl-substituted hydroxy acids (e.g., Compound 4 ) exhibit antimicrobial activity due to aromatic interactions, the target’s cyclohexenyl group may shift bioactivity toward anti-inflammatory or terpene-like pathways.
  • Stability : The ester linkage is prone to hydrolysis under alkaline conditions, contrasting with the hydrolytic stability of diphenyl-substituted carboxylic acids .

Biological Activity

Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate (CAS Number: 94135-46-3) is an organic compound with the molecular formula C20_{20}H34_{34}O3_3 and a molar mass of approximately 322.48 g/mol. This compound features a complex structure characterized by a butyl ester functional group and a cyclohexene moiety, contributing to its unique properties and potential applications in various fields, including fragrance and flavor industries.

Chemical Structure

The structural complexity of this compound is significant for its biological activity. The presence of the cyclohexene ring offers potential interactions with biological systems that simpler esters do not possess.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities:

1. Antimicrobial Properties
Research suggests that this compound may possess antimicrobial properties, making it a candidate for use in personal care products as a preservative or active ingredient against pathogens. Its efficacy against specific bacteria and fungi is currently under investigation.

2. Aromatherapeutic Effects
The pleasant aroma of this compound may enhance mood and well-being, leading to applications in aromatherapy. Studies have shown that certain aromatic compounds can influence psychological states and promote relaxation.

3. Antioxidant Activity
The compound's structural features suggest potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.

While specific mechanisms for this compound are not fully elucidated, its structural components suggest several pathways:

Antioxidant Mechanism:
The cyclohexene moiety may facilitate electron donation to free radicals, thus stabilizing them and preventing cellular damage.

Antimicrobial Mechanism:
The ester functional group could interact with microbial membranes or enzymes, disrupting their function and leading to cell death.

Q & A

Q. What are the key steps for synthesizing Butyl 3-hydroxy-3,4-dimethyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-4-en-1-oate, and how can purity be ensured?

Methodological Answer: Synthesis of this compound can be inferred from protocols for structurally similar terpene-derived esters. For example, tert-butyl analogs are synthesized under inert atmospheres (e.g., nitrogen) using dichloromethane (DCM) as a solvent and photoactivation (e.g., 24W blue LED irradiation) to drive cyclization or esterification reactions . Post-synthesis, purification typically involves liquid-liquid extraction (e.g., water/HCl washes, ethyl acetate) followed by silica gel column chromatography to isolate the target compound. Purity validation requires melting point analysis, IR spectroscopy (to confirm hydroxyl and ester groups), and NMR (¹H/¹³C) to verify structural integrity . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : To resolve substituents on the cyclohexenyl ring and penten-1-oate backbone. Compare shifts with NIST data for related terpenes (e.g., 4-(2,6,6-trimethylcyclohexenyl) derivatives) to assign stereochemistry .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • HRMS : Confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <5 ppm error .
    Cross-referencing with databases like NIST Chemistry WebBook is advised to resolve ambiguities in complex regions (e.g., overlapping cyclohexenyl protons) .

Q. How can researchers screen for potential biological activities of this compound?

Methodological Answer: Given its structural similarity to marine-derived terpenes and steroids, prioritize assays for antimicrobial, cytotoxic, or anti-inflammatory activities. For example:

  • Antibacterial : Use microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
  • Anti-inflammatory : Measure inhibition of TNF-α or COX-2 in macrophage models (e.g., RAW 264.7 cells) .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the environmental fate of this compound?

Methodological Answer: Adopt a split-plot design to assess abiotic/biotic interactions across environmental compartments :

  • Abiotic Studies : Measure hydrolysis rates (pH 4–9 buffers), photodegradation (UV exposure), and sorption to soil/sediment using HPLC-MS quantification .
  • Biotic Studies : Use microcosms to track biodegradation (e.g., OECD 301F ready biodegradability test) and bioaccumulation in model organisms (e.g., Daphnia magna) .
    Long-term monitoring (≥6 months) under varying temperatures and redox conditions is critical to model real-world persistence .

Q. What strategies resolve contradictions in spectroscopic data across studies for complex terpene esters?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals, especially in cyclohexenyl regions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts or IR spectra for proposed conformers .
  • Cross-Study Benchmarking : Compare data with NIST entries for structurally analogous compounds (e.g., 2,6,6-trimethylcyclohexenyl derivatives) to identify systematic errors .

Q. What methodological frameworks are recommended for ecological risk assessment of this compound?

Methodological Answer: Implement a tiered risk assessment model:

Tier 1 (Screening) : Use QSAR models to predict ecotoxicity (e.g., ECOSAR) based on logP and functional groups .

Tier 2 (In Vitro/In Vivo) : Assess acute toxicity (e.g., Vibrio fischeri bioluminescence inhibition) and chronic effects (e.g., algal growth inhibition) .

Tier 3 (Field Studies) : Deploy mesocosms to evaluate community-level impacts (e.g., macroinvertebrate diversity shifts) under environmentally relevant concentrations .
Statistical analysis should account for spatial-temporal variability using randomized block designs .

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